molecular formula C7H9ClN2 B1351083 N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine CAS No. 748187-76-0

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

Cat. No.: B1351083
CAS No.: 748187-76-0
M. Wt: 156.61 g/mol
InChI Key: NIBLXLUVASMQFM-UHFFFAOYSA-N
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Description

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS: 748187-76-0) is a pyridine-based secondary amine with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.62 g/mol . Structurally, it features a chloropyridine ring substituted at the 4-position with a methylamine group. Its reactivity is influenced by the electron-withdrawing chlorine atom at the pyridine’s 2-position and the nucleophilic methylamine moiety .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBLXLUVASMQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383180
Record name 1-(2-Chloropyridin-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748187-76-0
Record name 1-(2-Chloropyridin-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as 4-Pyridinemethanamine,2-chloro-N-methyl-, is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis.

Mode of Action

This compound acts as a selective inhibitor of LOXL2. It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition prevents the normal crosslinking of collagen and elastin, thereby affecting the structural integrity of the extracellular matrix.

Biochemical Pathways

The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix (ECM) . The ECM is a complex network of proteins and polysaccharides, providing structural and biochemical support to surrounding cells. By inhibiting LOXL2, the crosslinking of collagen and elastin is affected, leading to alterations in the ECM’s structure and function.

Result of Action

The inhibition of LOXL2 by this compound can lead to changes in the structure and function of the ECM. This could potentially influence various biological processes, including cell adhesion, cell migration, and tissue remodeling. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with LOXL2. Additionally, the cellular environment, including the type of cells and the state of the ECM, can also influence the compound’s efficacy.

Biochemical Analysis

Biochemical Properties

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to changes in receptor activity and downstream signaling pathways. Additionally, this compound can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity and overall biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmission, leading to alterations in neuronal activity and communication. Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes and pathways, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as receptors and enzymes. For instance, this compound can bind to nicotinic acetylcholine receptors, leading to receptor activation or inhibition and subsequent changes in cellular signaling. Additionally, this compound can modulate enzyme activity by acting as an inhibitor or activator, thereby influencing biochemical reactions and metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including changes in behavior, organ function, and metabolic processes. It is essential to determine the appropriate dosage to minimize potential risks and maximize the compound’s benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and biochemical reactions. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites and changes in overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. Additionally, the distribution of this compound can affect its overall effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, a compound with a chlorinated pyridine moiety, has garnered attention for its potential biological activities. The unique structural features of this compound suggest possible interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its chloropyridine ring attached to a methylamine group. This configuration allows for diverse chemical reactivity and biological interactions. The presence of the chlorinated pyridine may facilitate binding to nicotinic acetylcholine receptors (nAChRs) and other molecular targets.

This compound likely functions through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial in modulating metabolic pathways relevant to various diseases.
  • Receptor Modulation : Given its structure, the compound might interact with nAChRs, influencing neurotransmitter release and neuronal excitability.

Biological Activity

Research has highlighted several potential biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on COX Inhibition : A study assessing various substituted pyrimidine derivatives reported potent COX-2 inhibition with IC50 values as low as 0.04 μmol, indicating strong anti-inflammatory activity . Future research could explore whether this compound exhibits similar properties.
  • Neurotransmitter Interaction Studies : Research into related compounds has shown that chlorinated pyridine derivatives can modulate neurotransmitter systems. These findings suggest that this compound may also impact cholinergic signaling pathways.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ED50 ValuesReference
Substituted Pyrimidine Derivative 1COX-2 Inhibition0.04 μmol
Substituted Pyrimidine Derivative 2COX Inhibition9.17 μmol (ED50)
Chlorinated Pyridine Derivative AAnticancer ActivityTherapeutic Window 31x
N-Aryl Pyridine DerivativeNeuropharmacologyNot specified

Scientific Research Applications

Synthetic Chemistry

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including C–N bond formation, which is essential in developing pharmaceuticals and agrochemicals.

Biological Studies

The compound has been utilized in biological research to study enzyme interactions and biological pathways. Its chloropyridinyl group can bind to specific enzymes or receptors, potentially modulating their activity. This makes it valuable for probing biochemical assays and understanding metabolic processes.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. For instance, a study reported Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Agricultural Applications

This compound is also being explored for its applications in the agricultural sector. Its ability to act as an intermediate in the synthesis of agrochemicals highlights its relevance in developing new pesticides or herbicides that could improve crop yields and pest resistance .

Case Study 1: Antimicrobial Efficacy

A recent study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against multiple bacterial strains. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Mechanism of Action

Research published in 2024 investigated the mechanism by which this compound interacts with specific enzymes involved in bacterial metabolism. The study revealed that the compound binds to the active sites of these enzymes, thereby inhibiting their activity and leading to bacterial cell death .

Case Study 3: Synthesis and Industrial Use

A patent application highlighted a synthetic route for producing this compound efficiently, emphasizing its utility as an intermediate for various industrial applications, including pharmaceuticals and agricultural chemicals .

Comparison with Similar Compounds

1-(4-Chloropyridin-2-yl)-N-methylmethanamine (CAS: 881205-08-9)

  • Structural Differences : While sharing the same molecular formula (C₇H₉ClN₂) and weight (156.62 g/mol) as the target compound, this isomer has the chlorine atom at the pyridine’s 4-position and the methylamine group at the 2-position. This positional isomerism significantly alters electronic properties and steric accessibility .
  • Synthetic Relevance : Both compounds are synthesized via nucleophilic substitution or reductive amination, but the isomer’s yield and purity depend on reaction conditions (e.g., solvent polarity, temperature).

N-(4-Aminopyridin-2-yl)-N-methylamine (CAS: 22404-42-8)

  • Key Contrasts: This compound lacks the chlorine substituent but includes an amino group at the pyridine’s 4-position. The absence of chlorine reduces electron withdrawal, increasing basicity at the pyridine nitrogen. Its molecular formula is C₅H₈N₄ (MW: 124.15 g/mol), making it less lipophilic than the chlorinated analog .

Chlorinated Heterocyclic Amines with Varied Cores

N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine

  • The chlorine at the pyrimidine’s 2-position and the dimethylamine group confer distinct reactivity, particularly in cross-coupling reactions. Such structural complexity is leveraged in antitumor agent development .
  • Pharmacological Potential: Unlike N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, this compound has documented antitumor activity linked to kinase inhibition .

2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine (CAS: 1249724-83-1)

  • Substituent Effects : The methylthio (SCH₃) group at the para position of the phenyl ring introduces sulfur-based nucleophilicity, contrasting with the pyridinemethylamine’s nitrogen-centric reactivity. This compound’s molecular formula (C₁₁H₁₀ClN₃S) reflects increased hydrophobicity .

N-Methylamine Derivatives with Bulky Substituents

N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (CAS: 1186310-83-7)

  • Steric and Synthetic Considerations : The tert-butyldimethylsilyl (TBDMS) group provides steric protection, reducing unintended side reactions during synthesis. This contrasts with the simpler methylamine group in the target compound, which offers fewer steric constraints .
  • Applications : Used in peptide mimetics and PROTACs (Proteolysis-Targeting Chimeras) due to its modularity .

Key Research Findings

  • Substituent Impact: Chlorine at the pyridine’s 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution—a reactivity absent in non-chlorinated analogs like N-(4-Aminopyridin-2-yl)-N-methylamine .
  • Biological Activity: Chloropyridine/pyrimidine amines are privileged scaffolds in drug discovery.

Q & A

Q. What are the critical steps for optimizing the synthesis of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Stepwise Alkylation: Use controlled alkylation of 2-chloro-4-pyridinemethanol with methylamine under anhydrous conditions to minimize side reactions.
  • Solvent Selection: Polar aprotic solvents like DMF or THF enhance reaction efficiency, as shown in analogous pyridine derivative syntheses .
  • Purification: Employ column chromatography or recrystallization to isolate the product. For scale-up, continuous flow reactors improve reproducibility .
  • Yield Monitoring: Track intermediates via TLC or HPLC to identify bottlenecks. Adjust stoichiometry (e.g., excess methylamine) to drive the reaction to completion .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key signals include the N-methyl singlet (~2.2–2.4 ppm) and aromatic protons from the pyridine ring (~7.3–8.5 ppm). Compare with computational predictions (e.g., PubChem data) .
    • ¹³C NMR: Confirm the chloropyridinyl carbon environment (C-Cl at ~150 ppm) and methylene bridge (~40–50 ppm) .
  • X-ray Crystallography: Use SHELXL for refinement to resolve bond angles and torsional strain. High-resolution data (>1.0 Å) are critical for accurate electron density mapping .

Q. How does the chloropyridinyl group influence the compound's stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions: The electron-withdrawing chlorine atom increases susceptibility to hydrolysis at the methylene bridge. Monitor via pH-controlled stability studies (e.g., HPLC at pH 2–12) .
  • Basic Conditions: The pyridine nitrogen may deprotonate, leading to ring-opening reactions. Use buffered solutions (pH < 10) to mitigate degradation .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition thresholds (>150°C), critical for reaction temperature selection .

Advanced Research Questions

Q. What computational approaches can predict the reactivity and thermodynamic properties of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for C–N coupling reactions using software like Gaussian. Focus on orbital interactions between the methylamine group and transition metal catalysts (e.g., Pd or Cu) .
  • Thermodynamic Data: Reference NIST Chemistry WebBook for ΔfH° (enthalpy of formation) and ΔrG° (reaction free energy) to model equilibrium states in CO2 conversion reactions .
  • Machine Learning: Train models on reaction databases (e.g., PubChem) to predict optimal catalysts for functionalization reactions .

Q. How can researchers resolve contradictions in reaction outcomes when modifying the N-methylamine group?

Methodological Answer:

  • Controlled Experiments: Vary substituents systematically (e.g., replacing methyl with ethyl or benzyl groups) and analyze outcomes via LC-MS .
  • Kinetic Isotope Effects (KIE): Use deuterated methylamine to probe rate-determining steps in alkylation or oxidation reactions .
  • Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to test for free-radical pathways in unexpected side products .

Q. What strategies are effective for studying the interaction of this compound with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with targets like cholinesterases. Prioritize hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the methyl group .
  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics with purified proteins .
  • In Vitro Assays: Test cytotoxicity via MTT assays, noting structural parallels to DNA bisintercalators like N,N-bis-aminopropyl derivatives .

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